5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid
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Overview
Description
5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the triazolopyridine family, known for its potential therapeutic applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidates with corresponding hydrazides to form amidrazones, which are then cyclized with esters of fluorinated acids or activated carbonyl compounds . Another method includes the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that use commercially available and inexpensive reagents. The process involves multigram access to the target derivatives, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It acts by binding to receptors or enzymes, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar triazole ring structure and have comparable biological activities.
1,2,4-Triazolo[1,5-a]quinazolinone: This compound also contains a triazole ring and exhibits antibacterial and antifungal properties.
Uniqueness
5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)7-4-3-5-8-11-9(10(14)15)12-13(7)8/h6-7H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
JRMCDRHLLOTHAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC2=NC(=NN12)C(=O)O |
Origin of Product |
United States |
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